4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl-ethylsulfamoyl group and a dimethyl-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with cyclohexylamine and ethyl chloroformate under basic conditions.
Attachment of the Pyrazolyl Group: The final step involves the reaction of the intermediate with 1,3-dimethyl-1H-pyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide or pyrazolyl groups.
Reduction: Reduced forms of the sulfamoyl or pyrazolyl groups.
Substitution: Substituted benzamide or pyrazolyl derivatives.
Scientific Research Applications
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
- 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-3-yl)benzamide
Uniqueness
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-4-24(17-8-6-5-7-9-17)28(26,27)18-12-10-16(11-13-18)20(25)21-19-14-15(2)22-23(19)3/h10-14,17H,4-9H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZIMASBOVETPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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